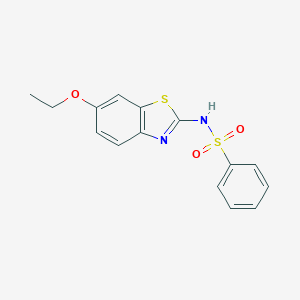

N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S2/c1-2-20-11-8-9-13-14(10-11)21-15(16-13)17-22(18,19)12-6-4-3-5-7-12/h3-10H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMDTZLFVDJPWJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details a robust two-step synthetic pathway, commencing with the preparation of the key intermediate, 2-amino-6-ethoxybenzothiazole, followed by its sulfonylation to yield the target molecule. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical, field-proven insights. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and high yield.

Introduction

Benzothiazole and its derivatives represent a "privileged" scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a sulfonamide moiety, a well-established pharmacophore, into the benzothiazole nucleus presents a promising strategy for the development of novel therapeutic agents. This compound (C₁₅H₁₄N₂O₃S₂) is one such compound that has garnered interest for its potential pharmacological applications, such as in the development of antidiabetic agents.[1] This guide provides a detailed exposition of a reliable synthetic route to this molecule, designed to be both efficient and scalable.

Strategic Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step sequence. This approach ensures high purity of the final product and allows for straightforward purification of the intermediate. The overall synthetic strategy is depicted below:

Caption: Overall two-step synthesis pathway for this compound.

Part 1: Synthesis of 2-Amino-6-ethoxybenzothiazole

The initial and crucial step is the formation of the benzothiazole ring system. This is accomplished through the reaction of 4-ethoxyaniline with potassium thiocyanate in the presence of bromine, a classic method for the synthesis of 2-aminobenzothiazoles.

Part 2: Sulfonylation of 2-Amino-6-ethoxybenzothiazole

The final step involves the formation of the sulfonamide bond. This is achieved by reacting the amino group of the benzothiazole intermediate with benzenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be dried according to standard procedures. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.

Instrumentation:

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

-

Rotary evaporator

-

Melting point apparatus

-

NMR Spectrometer (¹H and ¹³C)

-

FT-IR Spectrometer

-

Mass Spectrometer

Step 1: Synthesis of 2-Amino-6-ethoxybenzothiazole

This procedure is adapted from established methods for the synthesis of substituted 2-aminobenzothiazoles.

Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-ethoxyaniline (0.1 mol) and potassium thiocyanate (0.2 mol) in glacial acetic acid (200 mL).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for 12-16 hours.

-

Pour the reaction mixture into a beaker containing crushed ice (500 g) with constant stirring.

-

Neutralize the mixture with a saturated solution of sodium carbonate until the pH is approximately 8.

-

The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and dried.

-

Recrystallize the crude product from ethanol to afford pure 2-amino-6-ethoxybenzothiazole as a crystalline solid.

Table 1: Quantitative Data for the Synthesis of 2-Amino-6-ethoxybenzothiazole

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Quantity |

| 4-Ethoxyaniline | C₈H₁₁NO | 137.18 | 0.1 | 13.72 g |

| Potassium Thiocyanate | KSCN | 97.18 | 0.2 | 19.44 g |

| Bromine | Br₂ | 159.81 | 0.1 | 15.98 g |

| 2-Amino-6-ethoxybenzothiazole | C₉H₁₀N₂OS | 194.25 | - | ~85% Yield |

Step 2: Synthesis of this compound

This sulfonylation reaction is a standard procedure for the formation of sulfonamides from primary amines.

Protocol:

-

In a round-bottom flask, dissolve 2-amino-6-ethoxybenzothiazole (0.05 mol) in dry pyridine (100 mL).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add benzenesulfonyl chloride (0.055 mol) dropwise to the stirred solution.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Pour the reaction mixture into a beaker containing a mixture of ice (200 g) and concentrated hydrochloric acid (50 mL).

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

-

The crude product is dried and can be further purified by recrystallization from an appropriate solvent system such as ethanol/water or acetone/water.

Table 2: Quantitative Data for the Synthesis of this compound

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Quantity |

| 2-Amino-6-ethoxybenzothiazole | C₉H₁₀N₂OS | 194.25 | 0.05 | 9.71 g |

| Benzenesulfonyl Chloride | C₆H₅ClO₂S | 176.62 | 0.055 | 9.71 g |

| This compound | C₁₅H₁₄N₂O₃S₂ | 334.42 | - | ~90% Yield |

Reaction Mechanism

The synthesis of this compound proceeds via a nucleophilic substitution reaction. The amino group of 2-amino-6-ethoxybenzothiazole acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. The pyridine in the reaction mixture serves as a base to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.

Caption: Generalized mechanism of sulfonamide formation.

Characterization of this compound

The structure and purity of the synthesized product should be confirmed by standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethoxy group (a triplet and a quartet), the aromatic protons of the benzothiazole and benzene rings, and a broad singlet for the sulfonamide N-H proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for all the carbon atoms in the molecule, including the ethoxy carbons and the aromatic carbons.

-

FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch of the sulfonamide, the S=O stretches (asymmetric and symmetric), and the C=N stretch of the benzothiazole ring.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the final product (334.42 g/mol ).[2]

Conclusion

This technical guide has outlined a detailed and reliable synthetic pathway for this compound. By providing a step-by-step protocol, quantitative data, and mechanistic insights, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The described methodology is robust and can be adapted for the synthesis of analogous benzothiazole sulfonamides, thereby facilitating the exploration of this important class of compounds for various therapeutic applications.

References

- Moreno-Díaz, H., et al. (2008). Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. Bioorganic & Medicinal Chemistry Letters, 18(9), 2871-2877.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Organic Syntheses. (1943). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, 23, 7.

-

National Center for Biotechnology Information. (2023). Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. PubChem. Retrieved from [Link].

Sources

A Technical Guide to the Hypothesized Mechanism of Action of N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide as a Carbonic Anhydrase Inhibitor

Abstract

N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide is a heterocyclic compound whose biological mechanism of action is not extensively documented in publicly available literature. However, its core structure, featuring a primary benzenesulfonamide group linked to a benzothiazole scaffold, strongly suggests a high probability of activity as a carbonic anhydrase (CA) inhibitor. This class of inhibitors is of significant therapeutic interest. This technical guide synthesizes information from analogous structures and established biochemical principles to propose a detailed, testable mechanism of action. We present the scientific rationale for targeting carbonic anhydrases, the molecular basis for the inhibitory action, and a rigorous, field-proven workflow for the experimental validation of this hypothesis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to investigate the therapeutic potential of this and structurally related molecules.

Introduction: A Hypothesis-Driven Approach

This compound (PubChem CID: 4166237) is a molecule defined by its chemical structure rather than a well-documented biological profile.[1] A structural assessment reveals two key pharmacophoric features:

-

The Benzenesulfonamide Moiety (-SO₂NH₂): This functional group is the cornerstone of a major class of drugs and is the quintessential zinc-binding group (ZBG) for inhibitors of carbonic anhydrase.[2][3]

-

The Benzothiazole Scaffold: This bicyclic heterocyclic system is frequently incorporated into biologically active molecules, including known potent carbonic anhydrase inhibitors, where it often serves as a scaffold to orient the molecule within the enzyme's active site and can be modified to enhance isoform selectivity.[4][5][6][7]

Based on this compelling structural evidence, this guide is built upon the central hypothesis that This compound functions as an inhibitor of the carbonic anhydrase enzyme family. Studies on similar benzothiazole sulfonamide derivatives have shown potent, nanomolar-range inhibition of various human CA (hCA) isoforms.[5][6] This document will therefore outline the predicted mechanism and provide the experimental framework required to validate this hypothesis.

The Molecular Target: Carbonic Anhydrases (CAs)

Carbonic anhydrases (EC 4.2.1.1) are a ubiquitous family of metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[8][9] In humans, there are at least 14 known alpha-carbonic anhydrase isoforms with catalytic activity, each exhibiting distinct tissue distribution and subcellular localization.[8][10] This differential expression allows CAs to play critical roles in a vast array of physiological processes, including:

-

pH Homeostasis and CO₂ Transport: Regulating acid-base balance in blood and tissues.[8][11]

-

Electrolyte Secretion: Production of aqueous humor in the eye and cerebrospinal fluid.[9][11]

-

Biosynthesis: Involvement in gluconeogenesis and lipogenesis.[8]

-

Pathophysiology: Overexpression of certain isoforms, particularly CA IX and XII, is strongly associated with tumorigenesis, where they help maintain a favorable pH for tumor growth and metastasis in hypoxic environments.[5][12]

The critical and diverse roles of CAs make them significant drug targets for various diseases, including glaucoma, epilepsy, edema, and cancer.[8][10][13]

Proposed Molecular Mechanism of Inhibition

The inhibitory activity of sulfonamides against carbonic anhydrases is a well-established mechanism. The core of this interaction lies in the enzyme's active site, which features a catalytic zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule (or hydroxide ion).

The proposed mechanism for this compound is as follows:

-

Deprotonation: The sulfonamide nitrogen (-SO₂NH₂) is deprotonated to its anionic form (-SO₂NH⁻).

-

Zinc Coordination: The anionic nitrogen acts as a potent ligand, displacing the zinc-bound water/hydroxide molecule and coordinating directly with the Zn²⁺ ion.

-

Active Site Occupancy: The inhibitor forms a stable, tetrahedral complex with the zinc ion.

-

Hydrogen Bonding Network: The sulfonamide oxygens form hydrogen bonds with the side chain of a key active site residue, typically Threonine 199 (in hCA II), further anchoring the inhibitor. The benzothiazole scaffold occupies a hydrophobic pocket within the active site, and the ethoxy group can form additional interactions, contributing to binding affinity and potentially isoform selectivity.

This binding mode effectively blocks the active site, preventing substrate (CO₂) access and halting the catalytic cycle.

Caption: Proposed binding of the inhibitor to the Carbonic Anhydrase active site.

A Rigorous Workflow for Experimental Validation

To validate the hypothesis that this compound is a direct inhibitor of carbonic anhydrase, a multi-step, self-validating experimental workflow is required.

Caption: Experimental workflow for validating the mechanism of action.

Step 1: In Vitro Carbonic Anhydrase Inhibition Assay

Objective: To determine if the compound inhibits CA catalytic activity and to calculate its potency (IC₅₀ and Kᵢ values).

Causality: This is the primary functional screen. A positive result (i.e., dose-dependent inhibition) is the first piece of evidence supporting the hypothesis. The assay leverages the esterase activity of CA, using a chromogenic substrate for easy spectrophotometric readout.[2][13]

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.[13]

-

Enzyme Stock: Recombinant human carbonic anhydrase (e.g., hCA II or hCA IX) dissolved in cold Assay Buffer to 1 mg/mL. Store in aliquots at -80°C.

-

Enzyme Working Solution: Dilute the stock solution in cold Assay Buffer to the final desired concentration (e.g., 20-50 units/mL) immediately before use.[13]

-

Substrate Stock: 3 mM 4-nitrophenyl acetate (p-NPA) in DMSO or acetonitrile. Prepare fresh.[13]

-

Inhibitor Stock: 10 mM this compound in 100% DMSO.

-

Positive Control: 10 mM Acetazolamide (a known CA inhibitor) in DMSO.[14]

-

-

Assay Procedure (96-well plate format):

-

Prepare serial dilutions of the test compound and positive control in Assay Buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

Plate Setup (in triplicate): [13]

-

Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

-

Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL Enzyme Working Solution.

-

Test Compound: 158 µL Assay Buffer + 2 µL of compound dilution + 20 µL Enzyme Working Solution.

-

Positive Control: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution + 20 µL Enzyme Working Solution.

-

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[13]

-

Reaction Initiation: Add 20 µL of the Substrate Stock solution to all wells.

-

Measurement: Immediately read the absorbance at 405 nm in kinetic mode at 30-second intervals for 15-30 minutes.[13]

-

-

Data Analysis:

-

Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_vehicle - V_inhibitor) / V_vehicle] * 100.

-

Plot % Inhibition vs. log[Inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, noncompetitive) by performing the assay with varying substrate concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.[4]

-

Representative Data Table:

| Compound | Target Isoform | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |

| Test Compound | hCA II | [Experimental Value] | [Experimental Value] | [e.g., Competitive] |

| Test Compound | hCA IX | [Experimental Value] | [Experimental Value] | [e.g., Competitive] |

| Acetazolamide | hCA II | 0.012 | 0.009 | Competitive |

| Acetazolamide | hCA IX | 0.025 | 0.018 | Competitive |

(Reference values for Acetazolamide are illustrative. Experimental values for the test compound must be determined).

Step 2: Isothermal Titration Calorimetry (ITC)

Objective: To confirm a direct, physical interaction between the compound and the CA enzyme and to determine the complete thermodynamic profile of binding (ΔH, ΔS, Kₐ).

Causality: While the functional assay shows inhibition, it doesn't prove direct binding. ITC provides this proof by directly measuring the heat released or absorbed when the inhibitor binds to the enzyme.[15][16] This eliminates artifacts and confirms the target engagement is not due to indirect effects. It is a label-free method applicable to virtually any enzymatic reaction.[15]

Detailed Protocol:

-

Sample Preparation:

-

Dialyze the purified CA enzyme extensively against the ITC buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5) to ensure a perfect buffer match.

-

Dissolve the test compound in the final dialysis buffer. A small amount of DMSO may be used but must be matched precisely in the enzyme solution.

-

Degas all solutions immediately before the experiment.

-

-

ITC Experiment Setup:

-

Instrument: A modern isothermal titration calorimeter.

-

Cell: Load the sample cell (e.g., 200 µL) with the CA enzyme solution (e.g., 10-20 µM).

-

Syringe: Load the injection syringe (e.g., 40 µL) with the test compound solution (e.g., 100-200 µM, typically 10-15x the enzyme concentration).

-

Parameters: Set the experiment temperature (e.g., 25°C), stirring speed, and injection parameters (e.g., one initial 0.4 µL injection followed by 19 injections of 2 µL).

-

-

Data Analysis:

-

Integrate the raw heat-rate peaks for each injection to obtain the heat change (ΔH) per mole of injectant.

-

Plot the integrated heat data against the molar ratio of [Inhibitor]/[Enzyme].

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) using the instrument's analysis software.[17] This will yield the binding affinity (Kₐ, from which Kₔ is calculated), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

-

Representative Data Table:

| Parameter | Value | Unit | Interpretation |

| Stoichiometry (n) | [~1.0] | - | Confirms a 1:1 binding ratio. |

| Affinity (Kₐ) | [Experimental Value] | M⁻¹ | Strength of the interaction. |

| Dissociation (Kₔ) | [1/Kₐ] | M | How readily the complex dissociates. |

| Enthalpy (ΔH) | [Experimental Value] | kcal/mol | Contribution of H-bonds and van der Waals forces. |

| Entropy (ΔS) | [Experimental Value] | cal/mol·K | Contribution of hydrophobic effects and conformational changes. |

Step 3: X-ray Crystallography

Objective: To determine the high-resolution, three-dimensional structure of the inhibitor bound to the CA active site.

Causality: This is the definitive step to validate the proposed molecular mechanism.[18] It provides unambiguous visual evidence of the inhibitor's binding mode, orientation, and specific atomic interactions (e.g., coordination to the zinc ion, hydrogen bonds), confirming the hypothesis at an atomic level.[19][20][21] This structural information is invaluable for future structure-based drug design and optimization.[20]

Conceptual Workflow:

-

Co-crystallization: Set up crystallization trials with purified CA enzyme in the presence of a molar excess of the test compound. This involves screening a wide range of precipitants, buffers, and additives.

-

Soaking (Alternative): Grow crystals of the apo-enzyme first, then soak them in a solution containing the inhibitor, allowing it to diffuse into the active site.[18]

-

Data Collection: Harvest a suitable crystal, cryo-protect it, and expose it to a high-intensity X-ray beam at a synchrotron source. Collect the diffraction data.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement (with a known CA structure as a model). Build the inhibitor into the resulting electron density map and refine the model to achieve high resolution and good statistical validation.[22]

Expected Outcome: The final refined structure should clearly show the sulfonamide group coordinated to the active site zinc ion and the benzothiazole moiety occupying the hydrophobic region of the active site, confirming the proposed mechanism.

Conclusion

While this compound lacks extensive characterization in current literature, its chemical architecture provides a strong, scientifically-grounded basis for hypothesizing its function as a carbonic anhydrase inhibitor. The benzenesulfonamide group is a classic zinc-binding pharmacophore, and the benzothiazole scaffold is a proven component of potent CA inhibitors. The proposed mechanism, involving direct coordination of the deprotonated sulfonamide to the catalytic zinc ion, is consistent with decades of research in the field. The outlined experimental workflow provides a comprehensive, step-by-step guide for researchers to rigorously test this hypothesis, from initial functional screening to definitive structural validation. Successful validation would position this molecule as a valuable lead for therapeutic development in areas such as oncology, ophthalmology, and neurology.

References

- 1. This compound | C15H14N2O3S2 | CID 4166237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Carbonic anhydrases as disease markers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lifelinesblog.com [lifelinesblog.com]

- 10. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carbonic anhydrase - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. assaygenie.com [assaygenie.com]

- 15. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]

- 16. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. biologiachile.cl [biologiachile.cl]

- 19. X-ray crystallographic analyses of inhibitor and substrate complexes of wild-type and mutant 4-hydroxybenzoyl-CoA thioesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of novel benzothiazole sulfonamide derivatives

An In-depth Technical Guide to the Synthesis of Novel Benzothiazole Sulfonamide Derivatives

Introduction

Benzothiazole, a heterocyclic compound featuring a fused benzene and thiazole ring, is a prominent scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and antiviral properties.[1][2] Similarly, the sulfonamide functional group (-S(=O)₂-NR₂R₃) is a crucial pharmacophore found in numerous clinically approved drugs, primarily known for its antibacterial effects but also for its role in inhibiting enzymes like carbonic anhydrase, HIV protease, and cyclooxygenase (COX-II).[2][3]

The molecular hybridization of these two pharmacophores into a single molecular entity has emerged as a compelling strategy in drug discovery. This approach aims to develop multifunctional agents that can modulate multiple biological targets, potentially leading to enhanced therapeutic efficacy, novel mechanisms of action, and reduced drug resistance.[2][3] This guide provides a comprehensive overview of the synthesis, experimental protocols, and biological evaluation of novel benzothiazole sulfonamide derivatives for researchers, scientists, and drug development professionals.

General Synthetic Strategies

The synthesis of benzothiazole sulfonamide derivatives typically involves a multi-step process. The most common approach involves the initial synthesis of a functionalized benzothiazole core, followed by the introduction of the sulfonamide moiety.

Step 1: Synthesis of the Benzothiazole Core A prevalent method for constructing the benzothiazole ring is the condensation reaction of a 2-aminothiophenol with a suitable electrophile, such as an aldehyde, carboxylic acid, or acid chloride.[4] For instance, 2-(4-aminophenyl)benzothiazole, a key intermediate, can be prepared by reacting 2-aminothiophenol with p-aminobenzoic acid.[5]

Step 2: Formation of the Sulfonamide Linkage The sulfonamide group is typically introduced by reacting an amino-functionalized benzothiazole intermediate with a substituted benzenesulfonyl chloride in the presence of a base like pyridine.[5][6][7] Pyridine acts as a catalyst and an acid scavenger to neutralize the HCl generated during the reaction.

An alternative strategy involves the reaction of 2-aminobenzothiazole with a pre-functionalized sulfonyl chloride, such as 4-acetamidobenzene-1-sulfonyl chloride, to form the sulfonamide bond.[3]

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of a series of N-(4-(benzothiazole-2-yl)phenyl)benzenesulfonamides, which have been investigated for their anticonvulsant activities.[5]

Synthesis of Intermediate: 2-(4-aminophenyl)benzothiazole

Procedure:

-

A mixture of 2-aminothiophenol (0.008 M) and para-aminobenzoic acid (0.008 M) is triturated.

-

A catalytic amount of molecular iodine (0.008 M) is added to the mixture.

-

The reaction progress is monitored using Thin Layer Chromatography (TLC) with a solvent system of toluene:ethyl acetate:formic acid (5:4:1).[5]

-

Upon completion, the resulting solid product, 2-(4-aminophenyl)benzothiazole, is isolated and purified.

General Procedure for the Synthesis of N-(4-(benzothiazole-2-yl)phenyl)-substituted-benzenesulfonamides (Final Compounds)

Procedure:

-

To a mixture of pyridine (4 mL) and acetic anhydride (20 mL), add the intermediate 2-(4-aminophenyl)benzothiazole (0.01 M).

-

To this solution, add the desired substituted benzenesulfonyl chloride (0.01 M).

-

Heat the reaction mixture on a water bath for 2 hours.[5]

-

After cooling, pour the reaction mixture into 30 mL of water.

-

The solid product that precipitates is collected by filtration.

-

The crude product is recrystallized from 80% ethanol to yield the pure sulfonamide derivative.[5]

-

The purity of the synthesized compounds is confirmed by melting point determination, solubility tests, and TLC.[5]

Visualization of Synthetic Workflow and Biological Pathway

Synthetic Workflow Diagram

References

- 1. pharmacyjournal.in [pharmacyjournal.in]

- 2. Journal of the Institute of Science and Technology » Submission » Synthesis and Characterization of Novel Hybrid Sulfonamide Molecules with Benzothiazole Scaffold [dergipark.org.tr]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. ijbpas.com [ijbpas.com]

- 5. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, nomenclature, and key physicochemical properties of N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide. It is intended to serve as a technical resource for professionals in the fields of chemical research and drug development.

Introduction and Core Compound Identity

This compound is a heterocyclic organic compound featuring a benzothiazole core structure linked to a benzenesulfonamide moiety. The benzothiazole scaffold and sulfonamide group are both recognized pharmacophores, suggesting the potential for this molecule to exhibit a range of biological activities. Compounds of this class are of significant interest in medicinal chemistry for the development of novel therapeutic agents.[1][2] The presence of the ethoxy group at the 6-position of the benzothiazole ring can influence the molecule's lipophilicity and metabolic stability, which are critical parameters in drug design.

Molecular Structure and Nomenclature

A clear understanding of the molecular architecture and internationally recognized naming conventions is fundamental for any scientific investigation.

IUPAC Name

The formal and systematically generated name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide .[3][4]

Molecular Structure

The structural formula of this compound consists of a central benzothiazole ring system. An ethoxy group (-OCH2CH3) is substituted at the 6-position of the benzene ring component of the benzothiazole. The 2-position of the thiazole ring is bonded to a nitrogen atom of a sulfonamide group. This sulfonamide group is, in turn, attached to a phenyl group (benzenesulfonamide).

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting the compound's behavior in various biological and chemical systems.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄N₂O₃S₂ | [3][4] |

| Molecular Weight | 334.4 g/mol | [3] |

| IUPAC Name | N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide | [3][4] |

| CAS Number | 15850-94-9 | [4][5] |

| SMILES | CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=CC=C3 | [3][4] |

| InChIKey | SMDTZLFVDJPWJS-UHFFFAOYSA-N | [3][4] |

Proposed Synthesis Protocol

Synthesis Workflow

The proposed synthesis involves the initial formation of the 2-amino-6-ethoxybenzothiazole intermediate, followed by its reaction with benzenesulfonyl chloride.

Caption: Proposed two-step synthesis workflow.

Step-by-Step Experimental Procedure

Step 1: Synthesis of 2-amino-6-ethoxybenzothiazole

-

Reactant Preparation: Dissolve 4-ethoxyaniline in glacial acetic acid in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.

-

Thiocyanation: Cool the solution in an ice bath and add a solution of potassium thiocyanate in acetic acid.

-

Bromination: Add a solution of bromine in glacial acetic acid dropwise to the reaction mixture while maintaining the low temperature.

-

Reaction Monitoring: Stir the mixture at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into ice-cold water and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-6-ethoxybenzothiazole.

Step 2: Synthesis of this compound

-

Reactant Preparation: Dissolve the 2-amino-6-ethoxybenzothiazole obtained from Step 1 in a dry, aprotic solvent such as pyridine or dichloromethane in a reaction vessel.

-

Addition of Sulfonyl Chloride: Cool the solution in an ice bath and add benzenesulfonyl chloride dropwise with constant stirring.

-

Reaction: Allow the reaction mixture to stir at room temperature overnight.

-

Work-up: Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Purification: Filter the solid, wash thoroughly with water, and purify by recrystallization from an appropriate solvent system (e.g., ethanol/water mixture) to yield the final product, this compound.

Note: This is a proposed protocol and would require optimization of reaction conditions, such as temperature, reaction time, and solvent choice, for optimal yield and purity.

Conclusion

This technical guide provides essential information on the molecular structure, IUPAC nomenclature, and physicochemical properties of this compound. The proposed synthesis protocol, based on established chemical principles for related compounds, offers a viable starting point for its laboratory preparation. The unique combination of the benzothiazole and sulfonamide moieties makes this compound a person of interest for further investigation in medicinal chemistry and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. helios.eie.gr [helios.eie.gr]

- 3. This compound | C15H14N2O3S2 | CID 4166237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound (EVT-2509512) | 15850-94-9; 870837-48-2 [evitachem.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. 2-CHLORO-N-(6-ETHOXY-BENZOTHIAZOL-2-YL)-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and successful formulation development. This guide provides a comprehensive technical overview of the principles and a detailed experimental protocol for determining the thermodynamic solubility of N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide in a range of common organic solvents. The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for obtaining accurate and reproducible solubility data. This document emphasizes the causality behind experimental choices, ensuring a self-validating system for data generation and interpretation.

Introduction: The Significance of Solubility in Drug Development

This compound (CAS No: 15850-94-9) is a benzothiazole derivative with a molecular formula of C15H14N2O3S2 and a molecular weight of 334.41 g/mol [1][2]. While the specific therapeutic applications of this compound are continually under investigation, its structural motifs are common in medicinal chemistry, suggesting potential biological activity[3][4][5]. The solubility of a drug candidate is a pivotal physicochemical property that influences its journey from discovery to clinical application. Poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of the compound. Therefore, a thorough understanding of the solubility profile of this compound in various organic solvents is essential for process chemistry, formulation development, and toxicological studies. Organic solvents play a crucial role in the synthesis, purification, crystallization, and formulation of APIs[6]. The selection of an appropriate solvent system can significantly impact the yield, purity, and polymorphic form of the final product[6][7].

This guide will focus on the determination of thermodynamic solubility, which represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. This is distinct from kinetic solubility, which is often measured in high-throughput screening and can be influenced by the experimental conditions and the solid-state form of the compound[8][9].

Principles of Thermodynamic Solubility Determination

Thermodynamic solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at equilibrium. The most reliable and widely used method for determining thermodynamic solubility is the shake-flask method, as described by Higuchi and Connors[6]. This method involves suspending an excess amount of the solid compound in the solvent of interest and agitating the mixture until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

The choice of organic solvents for solubility determination should be guided by their polarity, hydrogen bonding capacity, and relevance to pharmaceutical processing. A representative set of solvents spanning a range of polarities is recommended to build a comprehensive solubility profile.

Experimental Protocol: Thermodynamic Solubility of this compound

This protocol outlines a detailed, step-by-step methodology for determining the equilibrium solubility of this compound in a selection of organic solvents.

Materials and Equipment

-

This compound (purity ≥95%)[10]

-

Selected organic solvents (HPLC grade or equivalent):

-

Methanol

-

Ethanol

-

Acetone

-

Acetonitrile

-

Ethyl Acetate

-

Dichloromethane

-

Toluene

-

n-Heptane

-

-

Analytical balance (± 0.01 mg)

-

Scintillation vials (20 mL) with Teflon-lined caps

-

Orbital shaker or rotator capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the experimental workflow for determining the thermodynamic solubility of this compound.

Caption: Experimental workflow for thermodynamic solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh approximately 20-30 mg of this compound into a series of 20 mL scintillation vials.

-

To each vial, add a known volume (e.g., 5 mL) of the respective organic solvent.

-

Ensure that an excess of solid material remains undissolved to confirm that a saturated solution is achieved.

-

-

Equilibration:

-

Securely cap the vials and place them on an orbital shaker.

-

Incubate the vials at a constant temperature (e.g., 25 °C ± 0.5 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but the exact time should be determined by preliminary experiments to ensure that the concentration of the dissolved solid in the supernatant does not change over time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

To further separate the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 15 minutes.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles that could lead to an overestimation of solubility[11].

-

Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the linear range of the calibration curve.

-

-

Quantification by HPLC-UV:

-

Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.

-

Develop a suitable HPLC method for the quantification of the analyte. A reverse-phase C18 column is often a good starting point. The mobile phase composition should be optimized to achieve good peak shape and resolution.

-

Inject the calibration standards and the diluted samples onto the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

Data Analysis and Reporting

The solubility of this compound in each organic solvent is calculated using the following equation:

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

The results should be reported as the mean ± standard deviation of at least three replicate experiments for each solvent. It is also good practice to visually inspect the remaining solid in the vials to check for any changes in its physical appearance, which might indicate a polymorphic transformation or solvate formation[8].

Expected Solubility Profile and Data Presentation

While specific experimental data for this compound is not publicly available, a hypothetical solubility profile can be anticipated based on its structure. The presence of both polar (sulfonamide, ethoxy, benzothiazole nitrogen) and non-polar (benzene rings) moieties suggests that its solubility will be highly dependent on the solvent's properties.

The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C

| Organic Solvent | Dielectric Constant | Solubility (mg/mL) |

| n-Heptane | 1.9 | < 0.1 |

| Toluene | 2.4 | 1 - 5 |

| Dichloromethane | 9.1 | 10 - 20 |

| Ethyl Acetate | 6.0 | 5 - 15 |

| Acetone | 21 | 20 - 50 |

| Acetonitrile | 37.5 | 15 - 40 |

| Ethanol | 24.6 | 5 - 15 |

| Methanol | 32.7 | 10 - 25 |

Conclusion

This technical guide provides a robust and scientifically sound methodology for determining the thermodynamic solubility of this compound in organic solvents. By following the detailed protocol and understanding the underlying principles, researchers can generate accurate and reliable solubility data. This information is invaluable for guiding subsequent stages of drug development, including process optimization, formulation design, and preclinical studies. The emphasis on experimental rigor and causality ensures the trustworthiness and utility of the generated data in a professional research and development setting.

References

- 1. This compound | C15H14N2O3S2 | CID 4166237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound (EVT-2509512) | 15850-94-9; 870837-48-2 [evitachem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. helios.eie.gr [helios.eie.gr]

- 6. scispace.com [scispace.com]

- 7. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmatutor.org [pharmatutor.org]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. chemuniverse.com [chemuniverse.com]

- 11. mdpi.com [mdpi.com]

The Intricate Dance of Structure and Activity: A Technical Guide to Benzothiazole Sulfonamides

Foreword: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of potent and selective therapeutic agents. The benzothiazole nucleus, a bicyclic system born from the fusion of benzene and thiazole rings, is unequivocally one such "privileged scaffold."[1][2] Its inherent aromaticity and the presence of nitrogen and sulfur heteroatoms bestow upon it a unique electronic and structural profile, rendering it a versatile platform for molecular design. When this remarkable heterocycle is judiciously functionalized with a sulfonamide moiety—a pharmacophore renowned for its diverse biological activities—a class of compounds with profound therapeutic potential is born: the benzothiazole sulfonamides.

This technical guide, intended for researchers, scientists, and drug development professionals, delves into the critical structure-activity relationships (SAR) that govern the biological effects of benzothiazole sulfonamides. Moving beyond a mere catalog of compounds and their activities, we will explore the underlying principles that dictate their interactions with biological targets, with a primary focus on their well-established role as carbonic anhydrase inhibitors and their emerging potential as anticancer, anticonvulsant, and antifungal agents. Through a synthesis of experimental data, mechanistic insights, and practical protocols, this guide aims to equip the reader with the knowledge to rationally design and evaluate novel benzothiazole sulfonamide-based therapeutics.

I. The Archetypal Target: Carbonic Anhydrases

The most extensively studied biological targets of benzothiazole sulfonamides are the carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[3][4] These enzymes are ubiquitous in living organisms and play a crucial role in a multitude of physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[3] The inhibition of specific CA isoforms has been a successful strategy for the treatment of various diseases, such as glaucoma, epilepsy, and, more recently, cancer.[5][6]

The Fundamental Interaction: A Tale of Zinc Binding

The inhibitory activity of sulfonamides against CAs is predicated on a key interaction within the enzyme's active site. The deprotonated sulfonamide nitrogen atom coordinates directly with the zinc ion, displacing a water molecule or hydroxide ion and thereby disrupting the catalytic cycle. The benzothiazole scaffold serves as a versatile anchor, allowing for the exploration of various substitutions that can enhance binding affinity and, crucially, confer isoform selectivity.

Dissecting the Structure-Activity Relationship for Carbonic Anhydrase Inhibition

The quest for isoform-selective CA inhibitors is a central theme in the development of benzothiazole sulfonamides. The human CA family comprises at least 15 known isoforms, and the ability to target a specific isoform involved in a particular pathology while sparing others is key to minimizing off-target effects.[3] The following structural features are paramount in dictating the potency and selectivity of benzothiazole sulfonamides as CA inhibitors:

-

Position of the Sulfonamide Group: The placement of the sulfonamide moiety on the benzothiazole ring is a critical determinant of activity. Studies have shown that the 6-sulfonamide derivatives are particularly potent inhibitors of several CA isoforms.[7][8]

-

Substitution at the 2-Position: The 2-position of the benzothiazole ring offers a prime location for introducing diverse substituents that can profoundly influence inhibitory profiles. Modifications at this position can lead to enhanced interactions with amino acid residues lining the active site cavity, thereby boosting affinity and selectivity. For instance, the introduction of various amino and acylamino groups has yielded potent and selective inhibitors of isoforms such as CA II, VII, and the tumor-associated CA IX.[8]

-

The "Tail" Approach: Extending from the core benzothiazole sulfonamide scaffold, the addition of various "tail" fragments has proven to be a fruitful strategy for achieving isoform selectivity. These tails can engage with residues at the rim of the active site, leading to differential binding affinities across isoforms.[5]

Quantitative Insights into CA Inhibition

The following table summarizes the inhibitory activity of a selection of benzothiazole sulfonamides against various human carbonic anhydrase isoforms, illustrating the key SAR principles discussed.

| Compound ID | R1 (at 2-position) | R2 (on Sulfonamide) | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| 1a | -NH2 | -H | 25.1 | 12.8 | 5.7 | 7.9 | [7] |

| 1b | -NH(C2H5) | -H | 45.3 | 3.5 | 25.3 | 4.8 | [7] |

| 2a | -NH-CO-CH3 | -H | 105.4 | 45.4 | 12.4 | 18.2 | [7] |

| 3a | -NH2 | -H | 10.7 | 0.68 | 3.7 | 0.54 | [8] |

| 3b | -NH-CO-CF3 | -H | 29.1 | 0.51 | 5.2 | 0.81 | [8] |

Caption: Representative SAR data for benzothiazole sulfonamides as carbonic anhydrase inhibitors. Note the influence of substitutions at the 2-position on potency and selectivity.

Visualizing the Interaction: Benzothiazole Sulfonamides in the CA Active Site

The following diagram illustrates the key binding interactions of a generic 2-amino-benzothiazole-6-sulfonamide inhibitor within the active site of a carbonic anhydrase isoform.

Caption: Key interactions of a benzothiazole sulfonamide with the active site of carbonic anhydrase.

II. Expanding the Therapeutic Horizon: Beyond Carbonic Anhydrase

While the inhibition of carbonic anhydrases remains a hallmark of benzothiazole sulfonamides, their biological activity is by no means limited to this enzyme family. Emerging research has unveiled their potential as anticancer, anticonvulsant, and antifungal agents, opening new avenues for therapeutic development.[1][9][10]

A. Anticancer Activity: Targeting Tumor Growth and Proliferation

The benzothiazole scaffold is a recurring motif in a number of potent anticancer agents.[11] When combined with a sulfonamide group, these compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of tumor-associated carbonic anhydrase isoforms (e.g., CA IX and XII), which are involved in regulating tumor pH and promoting metastasis.[6]

SAR Insights for Anticancer Activity:

-

Lipophilicity and Cell Penetration: The overall lipophilicity of the molecule, influenced by substituents on both the benzothiazole and sulfonamide moieties, plays a crucial role in its ability to penetrate cancer cell membranes.

-

Targeting Specific Kinases: Some benzothiazole derivatives have been shown to inhibit protein kinases involved in cancer cell signaling pathways. The sulfonamide group can be modified to enhance these interactions.

-

Induction of Apoptosis: Many anticancer benzothiazoles induce programmed cell death (apoptosis) in cancer cells. The nature and position of substituents can influence the potency of this effect.[12]

Quantitative SAR Data for Anticancer Activity of Benzothiazole Derivatives:

| Compound ID | R1 (at 2-position) | R2 (at 6-position) | Cell Line | IC50 (µM) | Reference |

| 4a | -NH-phenyl | -NO2 | MCF-7 | 34.5 | |

| 4b | -NH-phenyl | -H | MCF-7 | >100 | [13] |

| 5a | -NH-CO-CH2-piperazine-phenyl | -SO2NH2 | MCF-7 | 1.2 | |

| 5b | -NH-CO-CH2-piperazine-Cl-phenyl | -SO2NH2 | MCF-7 | 0.8 | [5] |

Caption: SAR data for benzothiazole derivatives against the MCF-7 breast cancer cell line.

B. Anticonvulsant Properties: Modulating Neuronal Excitability

Several benzothiazole sulfonamide derivatives have demonstrated promising anticonvulsant activity in preclinical models.[14][15] The mechanism of action is thought to involve the modulation of ion channels and neurotransmitter systems in the central nervous system. The essential pharmacophoric features for anticonvulsant activity often include a hydrophobic aromatic ring, an electron donor system, and a hydrogen-bonding domain, all of which can be incorporated into the benzothiazole sulfonamide scaffold.[14]

SAR for Anticonvulsant Activity:

-

Aromatic Substituents: The nature and position of substituents on the phenyl ring of the sulfonamide moiety can significantly impact anticonvulsant potency.

-

Lipophilicity and Blood-Brain Barrier Penetration: The ability to cross the blood-brain barrier is a prerequisite for anticonvulsant activity. The lipophilicity of the molecule is a key factor in this regard.

C. Antifungal Activity: Combating Fungal Pathogens

The increasing prevalence of drug-resistant fungal infections has spurred the search for novel antifungal agents. Benzothiazole derivatives have emerged as a promising class of compounds with activity against a range of fungal pathogens.[10][16] The mechanism of action may involve the inhibition of fungal-specific enzymes, such as CYP51 (lanosterol 14α-demethylase), which is involved in ergosterol biosynthesis.[10]

SAR for Antifungal Activity:

-

Substituents on the Benzothiazole Ring: Modifications to the benzothiazole nucleus can influence the antifungal spectrum and potency.

-

The Nature of the Side Chain: The side chain attached to the benzothiazole core can be varied to optimize interactions with the fungal target.

III. The Synthetic Blueprint: Constructing Benzothiazole Sulfonamides

The exploration of the SAR of benzothiazole sulfonamides is critically dependent on the ability to synthesize a diverse library of analogues. Several synthetic routes have been developed to access this important class of compounds.

General Synthetic Strategy

A common approach to the synthesis of 2-amino-benzothiazole-6-sulfonamides involves a multi-step sequence, as outlined in the workflow below.

Caption: A generalized synthetic workflow for the preparation of 2-amino-benzothiazole-6-sulfonamides.

Experimental Protocol: Synthesis of 2-Amino-6-(aminosulfonyl)benzothiazole

This protocol provides a representative procedure for the synthesis of a key benzothiazole sulfonamide intermediate.

Step 1: Synthesis of 2-Amino-6-methylbenzothiazole

-

To a suspension of p-toluidine in a suitable solvent (e.g., chlorobenzene), add concentrated sulfuric acid dropwise at a low temperature.

-

Add sodium thiocyanate to the resulting suspension and heat the mixture.

-

After cooling, add sulfuryl chloride while maintaining the temperature below 50°C.

-

Heat the mixture, then remove the solvent by filtration.

-

Dissolve the residue in hot water, remove any remaining solvent by steam distillation, and filter.

-

Make the solution alkaline with ammonium hydroxide to precipitate the product.

-

Filter, wash with water, and recrystallize from ethanol to obtain 2-amino-6-methylbenzothiazole.

Step 2: Chlorosulfonylation of 2-Amino-6-methylbenzothiazole

-

Add 2-amino-6-methylbenzothiazole portion-wise to an excess of chlorosulfonic acid at 0°C with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Filter the resulting precipitate, wash with cold water, and dry to yield 2-amino-6-chlorosulfonylbenzothiazole.

Step 3: Amination of 2-Amino-6-chlorosulfonylbenzothiazole

-

Add the 2-amino-6-chlorosulfonylbenzothiazole to a cooled solution of aqueous ammonia.

-

Stir the mixture at low temperature and then allow it to warm to room temperature.

-

Filter the precipitate, wash with water, and recrystallize from an appropriate solvent to afford 2-amino-6-(aminosulfonyl)benzothiazole.

IV. Assay Methodologies: Quantifying Biological Activity

The robust evaluation of the biological activity of newly synthesized benzothiazole sulfonamides is essential for establishing meaningful SAR.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This colorimetric assay is a standard method for determining the inhibitory potency of compounds against CA isoforms.

Principle: The esterase activity of carbonic anhydrase is utilized to hydrolyze p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which can be monitored spectrophotometrically at 405 nm. The presence of an inhibitor will decrease the rate of this reaction.

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

p-Nitrophenyl acetate (p-NPA)

-

Assay buffer (e.g., Tris-HCl)

-

Test compounds and a standard inhibitor (e.g., acetazolamide)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds and the standard inhibitor in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, the CA enzyme solution, and the test compound or standard inhibitor.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the p-NPA substrate solution.

-

Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals.

-

Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.

-

Determine the percent inhibition for each compound concentration and calculate the IC50 value.

V. Conclusion and Future Perspectives

The benzothiazole sulfonamide scaffold has firmly established itself as a versatile and fruitful starting point for the design of potent and selective enzyme inhibitors and other therapeutic agents. The deep understanding of the structure-activity relationships governing their interactions with carbonic anhydrases has paved the way for the development of novel drugs for a range of diseases. Furthermore, the burgeoning research into their anticancer, anticonvulsant, and antifungal activities suggests that the full therapeutic potential of this remarkable class of compounds is yet to be fully realized.

Future research in this area will undoubtedly focus on the continued exploration of novel substitutions on the benzothiazole sulfonamide core to fine-tune isoform selectivity for CA inhibitors and to enhance potency against other biological targets. The integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in guiding the rational design of next-generation benzothiazole sulfonamide therapeutics. The intricate dance between chemical structure and biological activity is a continuous source of inspiration and challenge in medicinal chemistry, and the benzothiazole sulfonamides are poised to remain key players in this exciting field for years to come.

References

- 1. rjptonline.org [rjptonline.org]

- 2. benthamscience.com [benthamscience.com]

- 3. Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Development of benzene and benzothiazole-sulfonamide analogues as selective inhibitors of the tumor-associated carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]

Unlocking the Therapeutic Potential of N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide: An In-Depth Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide is a heterocyclic compound featuring a benzothiazole ring linked to a benzenesulfonamide moiety. This structural motif is prevalent in a variety of pharmacologically active agents, suggesting a rich potential for therapeutic applications. This technical guide provides a comprehensive analysis of the most promising therapeutic targets for this compound, grounded in current scientific literature. We will delve into the established role of the benzothiazole-sulfonamide scaffold as a potent inhibitor of carbonic anhydrases, with a particular focus on the tumor-associated isoform IX. Furthermore, we will explore other potential targets, including various protein kinases, and outline detailed experimental workflows for target validation and characterization. This document is intended to serve as a foundational resource for researchers seeking to elucidate the mechanism of action and accelerate the clinical development of this compound and its analogs.

Introduction: The Benzothiazole-Benzenesulfonamide Scaffold - A Privileged Structure in Medicinal Chemistry

The this compound molecule combines two key pharmacophores: the benzothiazole ring and the benzenesulfonamide group. The benzothiazole scaffold is a versatile heterocyclic system found in numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties[1][2][3][4]. The sulfonamide group, particularly benzenesulfonamide, is a classic functional group in medicinal chemistry, most notably recognized for its role in diuretic and antibacterial drugs, and as a key zinc-binding group in metalloenzyme inhibitors[5][6][7]. The fusion of these two moieties suggests a high probability of interaction with specific biological targets, making this compound a compelling candidate for drug discovery and development.

Primary Therapeutic Target: Carbonic Anhydrases (CAs)

The most well-documented and promising therapeutic targets for compounds bearing the benzothiazole-sulfonamide scaffold are the carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes[5][8][9]. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction involved in numerous physiological and pathological processes[5].

Rationale for Targeting Carbonic Anhydrase IX (CA IX)

Among the various CA isoforms, the tumor-associated CA IX has emerged as a particularly attractive target for anticancer therapy. CA IX is a transmembrane protein that is overexpressed in a variety of hypoxic solid tumors and is generally absent in healthy tissues[8]. Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment.

Causality behind Targeting CA IX:

-

pH Regulation in the Tumor Microenvironment: In hypoxic tumors, cancer cells switch to anaerobic glycolysis for energy production, leading to an accumulation of lactic acid and a decrease in intracellular pH. To counteract this acidosis, which would be detrimental to cell survival, cancer cells upregulate CA IX. The enzyme, with its catalytic domain facing the extracellular space, converts CO2 to bicarbonate and protons, contributing to the acidification of the tumor microenvironment while maintaining a more alkaline intracellular pH. This acidic extracellular environment promotes tumor invasion, metastasis, and resistance to chemotherapy and radiotherapy.

-

Tumor Cell Proliferation and Survival: By regulating pH homeostasis, CA IX creates a favorable environment for tumor cell proliferation and survival under hypoxic conditions.

Therefore, inhibiting CA IX is a rational strategy to disrupt pH regulation in tumors, leading to intracellular acidification, and subsequent inhibition of tumor growth and metastasis. The benzenesulfonamide moiety in this compound is a well-established zinc-binding group that can effectively inhibit CA enzymes[6][8][10].

Proposed Mechanism of Action

The sulfonamide group of this compound is proposed to bind to the zinc ion in the active site of CA IX, displacing the zinc-bound water molecule/hydroxide ion. This interaction blocks the catalytic activity of the enzyme, preventing the hydration of carbon dioxide. The benzothiazole and ethoxy-substituted benzene rings likely engage in additional interactions with hydrophobic and hydrophilic residues in the active site cavity, contributing to the affinity and selectivity of the compound for different CA isoforms.

}

Experimental Workflow for Target Validation

A rigorous, multi-step approach is necessary to validate CA IX as a direct target of this compound and to characterize the interaction.

Objective: To determine the inhibitory potency (IC50) of the compound against purified human CA IX and other CA isoforms to assess selectivity.

Protocol:

-

Enzyme and Substrate Preparation:

-

Recombinantly express and purify human CA IX, as well as other relevant isoforms (e.g., CA I, II, and XII) for selectivity profiling.

-

Prepare a stock solution of the substrate, 4-nitrophenyl acetate (4-NPA), in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add a fixed concentration of the purified CA enzyme to a buffer solution (e.g., Tris-HCl, pH 7.4).

-

Add varying concentrations of this compound (typically in a serial dilution).

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the enzymatic reaction by adding the substrate (4-NPA).

-

Monitor the hydrolysis of 4-NPA to 4-nitrophenol by measuring the increase in absorbance at 400 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Self-Validation: The inclusion of a known, potent CA inhibitor (e.g., acetazolamide) as a positive control validates the assay's performance. A negative control (vehicle only) establishes the baseline enzyme activity.

Objective: To confirm direct binding of the compound to CA IX within a cellular context.

Protocol:

-

Cell Culture and Treatment:

-

Culture a human cancer cell line known to overexpress CA IX (e.g., HT-29 or MDA-MB-231).

-

Treat the cells with this compound or a vehicle control for a specified duration.

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

-

-

Protein Extraction and Analysis:

-

Lyse the cells to release the soluble proteins.

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.

-

Analyze the amount of soluble CA IX in each sample using Western blotting with a specific anti-CA IX antibody.

-

-

Data Analysis:

-

Plot the amount of soluble CA IX as a function of temperature for both the treated and control samples.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

Self-Validation: A compound known to not bind CA IX should be used as a negative control to ensure that the observed thermal shift is specific to the test compound.

}

Quantitative Data Summary

| Parameter | Description | Expected Outcome for an Effective CA IX Inhibitor |

| IC50 (CA IX) | Concentration of the compound that inhibits 50% of CA IX activity. | Low nanomolar range. |

| IC50 (CA I, II) | Concentration of the compound that inhibits 50% of off-target CA isoforms. | Significantly higher than the IC50 for CA IX, indicating selectivity. |

| ΔTm (CETSA) | Change in the melting temperature of CA IX upon compound binding. | A positive ΔTm value, indicating stabilization of the protein. |

Secondary and Exploratory Therapeutic Targets

While carbonic anhydrases represent the most probable target class, the versatile benzothiazole scaffold has been implicated in the inhibition of other key cellular enzymes, particularly protein kinases.

Protein Kinase Inhibition

The benzothiazole core is present in several known protein kinase inhibitors, suggesting that this compound may also exhibit activity against this enzyme family[11][12][13][14][15].

Potential Kinase Targets:

-

p38α Mitogen-Activated Protein (MAP) Kinase: Benzothiazole-based compounds have been developed as inhibitors of p38α MAP kinase, a key regulator of inflammatory responses[11].

-

Breakpoint Cluster Region-Abelson (Bcr-Abl) Tyrosine Kinase: Novel benzothiazole derivatives have shown potent inhibitory activity against both wild-type and mutant forms of Bcr-Abl, a key driver in chronic myeloid leukemia (CML)[12].

-

Rho-associated Kinase (ROCK): Benzothiazole derivatives have been identified as inhibitors of ROCK, a serine/threonine kinase involved in regulating cell shape, motility, and contraction[15].

Rationale for Exploration: Given the structural similarities to known kinase inhibitors, it is plausible that this compound could bind to the ATP-binding pocket of certain kinases.

Experimental Workflow for Kinase Target Identification

A tiered screening approach is recommended to identify potential kinase targets.

Objective: To screen the compound against a large panel of purified human kinases to identify potential hits.

Protocol:

-

Compound Submission: Submit this compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology).

-

Assay Format: These services typically employ radiometric or fluorescence-based assays to measure the activity of a large number of kinases in the presence of the test compound at one or two fixed concentrations (e.g., 1 µM and 10 µM).

-

Data Analysis: The results are usually provided as a percentage of inhibition for each kinase in the panel.

Objective: To confirm the inhibitory activity of the compound against the "hit" kinases from the initial screen and determine their IC50 values.

Protocol:

-

Assay Development: For each validated hit, perform a dose-response experiment using a suitable in vitro kinase assay format (e.g., ADP-Glo, LanthaScreen).

-

IC50 Determination: Follow a similar procedure as described for the CA inhibition assay to determine the IC50 values.

Antitumor Activity Beyond Enzyme Inhibition

Some benzothiazole derivatives have demonstrated antitumor activity through mechanisms that may not involve direct enzyme inhibition, such as the induction of apoptosis or cell cycle arrest[16][17][18][19][20].

Experimental Approach:

-

Cell Viability and Proliferation Assays: Evaluate the effect of the compound on the viability and proliferation of a panel of cancer cell lines using assays such as MTT, MTS, or CellTiter-Glo.

-

Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at specific phases (G1, S, or G2/M).

-

Apoptosis Assays: Employ methods like Annexin V/PI staining or caspase activity assays to assess whether the compound induces programmed cell death.

Conclusion

The available evidence strongly suggests that carbonic anhydrase IX is a primary and highly promising therapeutic target for this compound, particularly in the context of cancer therapy. The well-defined mechanism of action and the established role of the benzenesulfonamide moiety as a zinc-binding pharmacophore provide a solid foundation for further investigation. The experimental workflows outlined in this guide offer a systematic and robust approach to validate this hypothesis and to characterize the compound's inhibitory profile.

Furthermore, the exploration of secondary targets, such as protein kinases, and the investigation of broader antitumor activities are warranted to fully elucidate the therapeutic potential of this intriguing molecule. A comprehensive understanding of its target profile will be crucial for its successful translation into a clinical candidate.

References

-

Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2022). Development of benzene and benzothiazole-sulfonamide analogues as selective inhibitors of the tumor-associated carbonic anhydrase IX. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2535-2549. [Link]

-

Angeli, A., et al. (2020). New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. ACS Medicinal Chemistry Letters, 11(4), 534-539. [Link]

-

Bozdag, M., et al. (2021). Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1555-1563. [Link]

-

El-Gazzar, M. G., et al. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. Bioorganic Chemistry, 116, 105334. [Link]

-

Singh, P., & Kaur, M. (2023). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 28(14), 5485. [Link]

-

Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 621. [Link]

-

Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 828-833. [Link]

-

El-Gamal, M. I., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 13(31), 21489-21516. [Link]

-